
Uprosertib hydrochloride
概要
説明
塩酸ウプロセルチブは、細胞増殖、生存、および代謝の調節において重要な役割を果たすタンパク質キナーゼB(Akt)経路の強力で選択的な阻害剤です。この化合物は、メラノーマ、固形腫瘍、子宮頸がん、HER2/Neu陰性がんなど、さまざまな種類のがんにおける潜在的な治療用途について広く研究されています .
準備方法
合成経路および反応条件
塩酸ウプロセルチブの合成は、市販の出発物質から始まる複数の工程を伴います最終工程には、化合物の溶解性と安定性を高めるための塩酸塩の形成が含まれます .
工業的生産方法
塩酸ウプロセルチブの工業的生産は、通常、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成を伴います。このプロセスには、再結晶およびクロマトグラフィーなどの厳密な精製工程が含まれ、不純物を除去し、最終生成物を純粋な形で得ることができます .
化学反応の分析
反応の種類
塩酸ウプロセルチブは、以下を含むさまざまな化学反応を受けます。
酸化: 特定の条件下で、この化合物は酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、化合物に存在する官能基を修飾するために使用できます。
一般的な試薬と条件
酸化: 過酸化水素または過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元は脱ハロゲン化または水素化生成物を生成する可能性があります .
科学研究における用途
塩酸ウプロセルチブは、特に化学、生物学、医学、および産業の分野で、科学研究における用途について広く研究されてきました。注目すべき用途には、以下が含まれます。
科学的研究の応用
Uprosertib hydrochloride has been widely studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Research: This compound has been used in preclinical and clinical studies to investigate its efficacy in treating various cancers by inhibiting the Akt pathway.
Cell Signaling Studies: The compound is used to study the role of the Akt pathway in cell signaling and its impact on cellular processes such as proliferation, apoptosis, and metabolism.
Drug Development: This compound serves as a lead compound for the development of new Akt inhibitors with improved efficacy and safety profiles.
作用機序
塩酸ウプロセルチブは、細胞の生存、成長、および代謝の調節に関与するセリン/スレオニンキナーゼであるAktの活性を選択的に阻害することにより、その効果を発揮します。Aktを阻害することにより、塩酸ウプロセルチブは下流のシグナル伝達経路を混乱させ、がん細胞の増殖を抑制し、アポトーシスを増加させます。この化合物は、AktのATP結合部位を特異的に標的とし、その活性化と下流の標的のその後のリン酸化を防ぎます .
類似の化合物との比較
類似の化合物
アフレセルチブ: 作用機序が似ていますが、化学構造が異なる別のAkt阻害剤。
ペリフォシン: 他のシグナル伝達経路への影響を含む追加の作用機序を持つAkt阻害剤。
MK-2206: 塩酸ウプロセルチブとは異なる結合様式を持つAktの選択的アロステリック阻害剤.
独自性
塩酸ウプロセルチブは、Aktに対する高い選択性と強力な阻害活性のために独特です。他のいくつかのAkt阻害剤とは異なり、塩酸ウプロセルチブは、前臨床および臨床試験で有望な結果を示しており、がん研究および創薬の貴重なツールとなっています .
類似化合物との比較
Similar Compounds
Afuresertib: Another Akt inhibitor with a similar mechanism of action but different chemical structure.
Perifosine: An Akt inhibitor with additional mechanisms of action, including effects on other signaling pathways.
MK-2206: A selective allosteric inhibitor of Akt with a distinct binding mode compared to uprosertib hydrochloride.
Uniqueness
This compound is unique due to its high selectivity for Akt and its potent inhibitory activity. Unlike some other Akt inhibitors, this compound has shown promising results in preclinical and clinical studies, making it a valuable tool for cancer research and drug development .
生物活性
Uprosertib hydrochloride, an investigational small molecule, is a potent inhibitor of the AKT signaling pathway, specifically targeting all three isoforms: AKT1, AKT2, and AKT3. This compound is primarily under clinical development for the treatment of various cancers, including melanoma, breast cancer, and cervical cancer. Its mechanism of action and biological activity have been the subject of extensive research, highlighting its potential therapeutic applications and challenges.
- Molecular Formula : C18H16Cl2F2N4O2.ClH
- Molecular Weight : 465.709 g/mol
- Stereochemistry : Contains one defined stereocenter
- Charge : Neutral
Uprosertib functions by inhibiting the AKT signaling pathway, which is crucial for cell survival and proliferation. By blocking this pathway, uprosertib can induce apoptosis in cancer cells. Studies have shown that it effectively reduces the phosphorylation of downstream proteins involved in cell growth and metabolism, leading to decreased glucose uptake and enhanced cell death under certain conditions .
Phase I Trials
A significant study evaluated the safety and tolerability of uprosertib in combination with trametinib (a MEK inhibitor) in patients with solid tumors. The trial revealed that while some patients experienced a response to treatment, the overall efficacy was limited, with an objective response rate of less than 5% . Adverse effects such as diarrhea and rash were common, leading to challenges in maintaining adequate dosing levels.
Resistance Mechanisms
Research has identified lactic acidosis as a potential mechanism of resistance to uprosertib. In colon cancer cell lines treated with lactic acid, a switch from a cytotoxic to a cytostatic response was observed. This shift was associated with increased cell survival and reduced apoptosis when uprosertib was administered alongside lactic acid .
In Vitro Studies
In vitro experiments have demonstrated that uprosertib can significantly reduce collagen expression in human lung fibroblasts at higher concentrations (≥320 nM), suggesting its role in modulating extracellular matrix components . Additionally, studies using various cancer cell lines have shown dose-dependent cytotoxicity in the absence of lactic acid but reduced effectiveness when lactic acid was present.
Summary of Key Findings
Study Focus | Findings |
---|---|
AKT Inhibition | Uprosertib inhibits all AKT isoforms; reduces downstream signaling and glucose uptake. |
Clinical Trials | Limited efficacy observed; common adverse effects included diarrhea and rash. |
Resistance Mechanisms | Lactic acidosis induces resistance by promoting survival pathways in cancer cells. |
In Vitro Effects | Reduces collagen expression; shows dose-dependent cytotoxicity without lactic acid. |
Case Studies
- Cervical Cancer Treatment : Patients received uprosertib at 50 mg daily alongside standard therapies. While some patients showed stable disease for extended periods, overall responses were modest .
- Triple-Negative Breast Cancer (TNBC) : A combination therapy approach using uprosertib and trametinib yielded minimal clinical activity despite initial hopes based on preclinical data .
特性
IUPAC Name |
N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2F2N4O2.ClH/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9;/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27);1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPFKCIDRPWAFU-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)N[C@@H](CC3=CC(=C(C=C3)F)F)CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3F2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1047635-80-2 | |
Record name | Uprosertib hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047635802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UPROSERTIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50IE5H22B2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。